Aurora-A Kinase Inhibition: Co-crystallographic Evidence of Benzyl-Dependent P-Loop Engagement
Incorporation of the 1-benzyl-1H-pyrazol-4-yl moiety at C7 of the imidazo[4,5-b]pyridine scaffold yielded compound 7a, which inhibited Aurora-A kinase [1]. Co-crystallisation of 7a with Aurora-A (PDB 5AAD, 3.10 Å resolution) revealed that the benzyl group interacts with the P-loop, whereas analogs with alternative N1-substituents (e.g., 14a with a 4-methoxybenzyl group, 14b with a 4-chlorobenzyl group) engaged Thr217 in the post-hinge region, demonstrating a distinct binding mode dependent on the pyrazole N1-substituent [1]. The 1-benzyl-1H-pyrazol-4-yl moiety is the structural basis for this P-loop interaction.
| Evidence Dimension | Binding mode (X-ray crystallography) |
|---|---|
| Target Compound Data | Compound 7a (bearing 1-benzyl-1H-pyrazol-4-yl at C7): interacts with Aurora-A P-loop |
| Comparator Or Baseline | Compound 14a (4-methoxybenzyl): interacts with Thr217 post-hinge; Compound 14b (4-chlorobenzyl): interacts with Thr217 post-hinge |
| Quantified Difference | Qualitative difference in binding orientation; P-loop vs. post-hinge engagement |
| Conditions | Aurora-A kinase co-crystallisation, PDB 5AAD, resolution 3.10 Å |
Why This Matters
Procurement of the benzyl-substituted intermediate is essential for programs targeting Aurora-A P-loop interactions; alternative N1-substituents redirect binding to a different kinase region, fundamentally altering SAR.
- [1] Bavetsias V, et al. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorg Med Chem Lett. 2015;25(19):4203–4209. doi:10.1016/j.bmcl.2015.08.003. View Source
